![molecular formula C24H26N4O2S B11697955 1,7-dibenzyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11697955.png)
1,7-dibenzyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1,7-dibenzyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes benzyl groups, a methyl group, and a sulfanyl group attached to a purine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dibenzyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with benzyl halides in the presence of a base, followed by the introduction of the sulfanyl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,7-dibenzyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzyl groups or to modify the purine core.
Substitution: The benzyl and sulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the benzyl groups may produce a de-benzylated purine derivative.
Scientific Research Applications
1,7-dibenzyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 1,7-dibenzyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,7-dibenzyl-3-methyl-8-[(2-hydroxyethyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 1,7-dibenzyl-3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 1,7-dibenzyl-3-methyl-8-[(tetrahydro-2-furanylmethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Uniqueness
1,7-dibenzyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to the presence of the 2-methylpropylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable subject of study in various research fields.
Biological Activity
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a purine core substituted with benzyl groups and a sulfanyl group. The molecular formula is C18H22N4OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Structural Features
Feature | Description |
---|---|
Core Structure | Purine derivative |
Substituents | Two benzyl groups and a propyl sulfanyl group |
Molecular Weight | 366.45 g/mol |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that purine derivatives can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.
Anticancer Potential
Preliminary studies suggest that 1,7-dibenzyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione may possess anticancer properties. In vitro assays have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. Mechanistic studies indicate that it may induce apoptosis (programmed cell death) through the activation of intrinsic pathways involving caspases.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes associated with cancer progression and inflammation. For instance, it may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibition of DHFR can lead to reduced cell proliferation in rapidly dividing cancer cells.
Case Study 1: Antioxidant Efficacy
In a study conducted on liver cells exposed to oxidative stress, treatment with the compound resulted in a significant reduction in malondialdehyde (MDA) levels—a marker of lipid peroxidation—indicating its potential as an effective antioxidant agent.
Case Study 2: Anticancer Activity
A recent investigation into the effects of this compound on breast cancer cell lines showed a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antioxidant Effects : The compound demonstrated significant free radical scavenging activity in DPPH assays.
- Cell Viability Assays : In MTT assays, concentrations above 50 µM resulted in over 70% inhibition of cancer cell growth.
- Mechanistic Insights : Western blot analysis indicated upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) in treated cells.
Properties
Molecular Formula |
C24H26N4O2S |
---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
1,7-dibenzyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C24H26N4O2S/c1-17(2)16-31-23-25-21-20(27(23)14-18-10-6-4-7-11-18)22(29)28(24(30)26(21)3)15-19-12-8-5-9-13-19/h4-13,17H,14-16H2,1-3H3 |
InChI Key |
WPGNFJLMGABLPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)CC4=CC=CC=C4 |
Origin of Product |
United States |
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